molecular formula C8H9N5 B2426772 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine CAS No. 2137783-73-2

3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2426772
CAS No.: 2137783-73-2
M. Wt: 175.195
InChI Key: YTKHBQMKANRSLT-WKOMHGTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a triazole ring with an amine group at the 5-position and a 4-aminophenyl group at the 3-position. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of thiourea, dimethyl sulfate, and various hydrazides under mild conditions. This one-pot synthesis adheres to green chemistry principles, including atom economy, safer solvents, and energy efficiency . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity. Microwave irradiation has been employed to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazoles .

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific receptors and enzymes, thereby modulating their activity. This compound has been shown to inhibit various enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminophenyl)-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form hydrogen bonds and engage in dipole interactions makes it a versatile compound in drug design and materials science .

Properties

IUPAC Name

5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFZEHFKXDDOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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